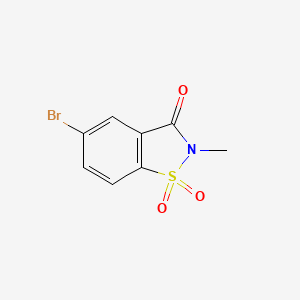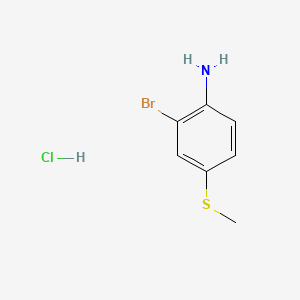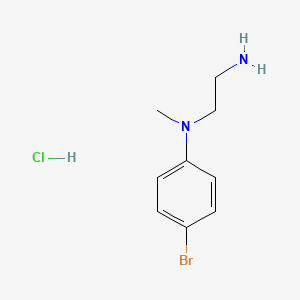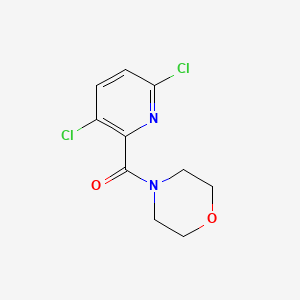
2-(Bromomethyl)-4-iodo-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-iodo-1-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-iodo-1-methoxybenzene typically involves the bromination and iodination of a methoxy-substituted benzene derivative. One common method involves the following steps:
Starting Material: The synthesis begins with 1-methoxy-4-methylbenzene (p-anisaldehyde).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(Bromomethyl)-4-iodo-1-methoxybenzene has several applications in scientific research:
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-iodo-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and iodo groups are highly reactive, allowing the compound to participate in various substitution and coupling reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Bromomethyl)-4-iodo-1-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in synthetic applications. The combination of these halogens with a methoxy group makes it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
2-(bromomethyl)-4-iodo-1-methoxybenzene |
InChI |
InChI=1S/C8H8BrIO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 |
InChI Key |
NTMQBEJKKRNLHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)







![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)



